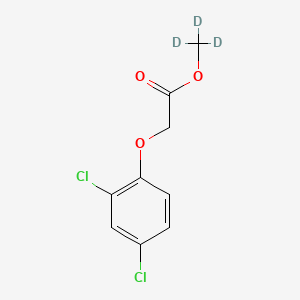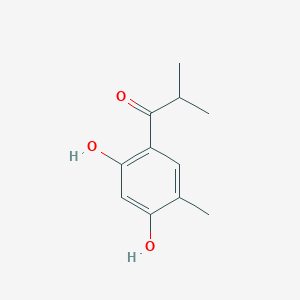![molecular formula C17H21FN4O2S B15143826 N-[5-[[(2S,4S)-4-(6-(18F)fluoranylpyridin-2-yl)oxy-2-methylpiperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B15143826.png)
N-[5-[[(2S,4S)-4-(6-(18F)fluoranylpyridin-2-yl)oxy-2-methylpiperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-[[(2S,4S)-4-(6-(18F)fluoranylpyridin-2-yl)oxy-2-methylpiperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide is a fluorinated compound with significant potential in various scientific fields. The presence of fluorine-18, a radioactive isotope, makes it particularly valuable in medical imaging, especially in positron emission tomography (PET) scans.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[[(2S,4S)-4-(6-(18F)fluoranylpyridin-2-yl)oxy-2-methylpiperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide typically involves multiple steps:
Fluorination: Introduction of fluorine-18 into the pyridine ring.
Piperidine Formation: Synthesis of the piperidine ring with the desired stereochemistry.
Thiazole Formation: Construction of the thiazole ring.
Coupling Reactions: Linking the fluorinated pyridine, piperidine, and thiazole moieties.
Industrial Production Methods
Industrial production often employs automated synthesis modules to handle the radioactive fluorine-18 safely. These modules ensure high yield and purity while minimizing radiation exposure to operators.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can modify the piperidine ring.
Substitution: The fluorine atom can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophilic substitution can be achieved using reagents like sodium azide.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the piperidine ring.
Substitution: Compounds with different substituents replacing the fluorine atom.
Aplicaciones Científicas De Investigación
N-[5-[[(2S,4S)-4-(6-(18F)fluoranylpyridin-2-yl)oxy-2-methylpiperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide has diverse applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Acts as a tracer in biological studies due to its radioactive fluorine-18.
Medicine: Widely used in PET scans for imaging various organs and detecting abnormalities.
Industry: Employed in the development of new materials and chemical processes.
Mecanismo De Acción
The compound exerts its effects primarily through its radioactive fluorine-18. In medical imaging, it targets specific tissues or organs, allowing for detailed imaging through PET scans. The molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
N-[5-[[(2S,4S)-4-(6-fluoropyridin-2-yl)oxy-2-methylpiperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide: Similar structure but lacks the radioactive fluorine-18.
N-[5-[[(2S,4S)-4-(6-(19F)fluoranylpyridin-2-yl)oxy-2-methylpiperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide: Contains stable fluorine-19 instead of fluorine-18.
Uniqueness
The presence of radioactive fluorine-18 makes N-[5-[[(2S,4S)-4-(6-(18F)fluoranylpyridin-2-yl)oxy-2-methylpiperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide unique, particularly in its application in PET imaging. This allows for real-time tracking and imaging of biological processes, which is not possible with non-radioactive analogs.
Propiedades
Fórmula molecular |
C17H21FN4O2S |
|---|---|
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
N-[5-[[(2S,4S)-4-(6-(18F)fluoranylpyridin-2-yl)oxy-2-methylpiperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C17H21FN4O2S/c1-11-8-13(24-16-5-3-4-15(18)21-16)6-7-22(11)10-14-9-19-17(25-14)20-12(2)23/h3-5,9,11,13H,6-8,10H2,1-2H3,(H,19,20,23)/t11-,13-/m0/s1/i18-1 |
Clave InChI |
YJKMHISUTLWXQP-ZTAFNFJVSA-N |
SMILES isomérico |
C[C@H]1C[C@H](CCN1CC2=CN=C(S2)NC(=O)C)OC3=NC(=CC=C3)[18F] |
SMILES canónico |
CC1CC(CCN1CC2=CN=C(S2)NC(=O)C)OC3=NC(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


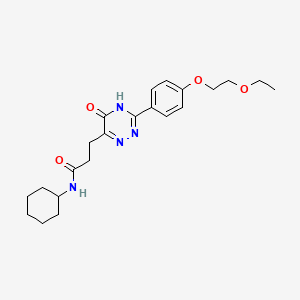
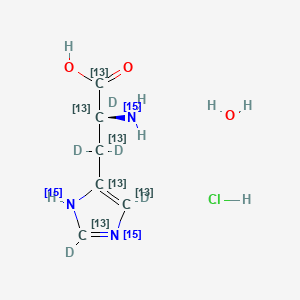
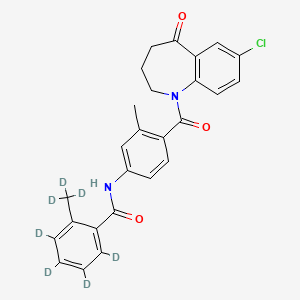
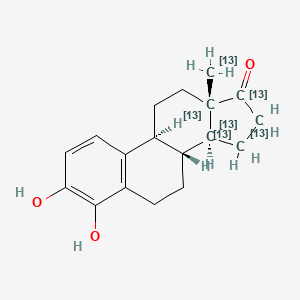
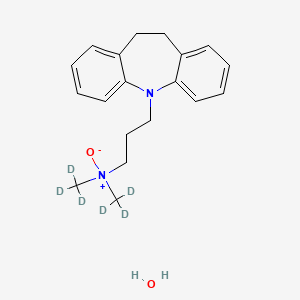
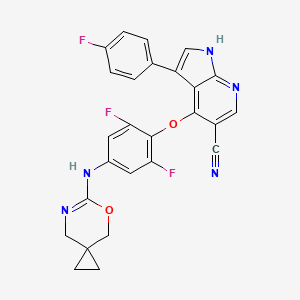
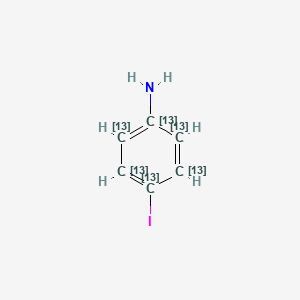
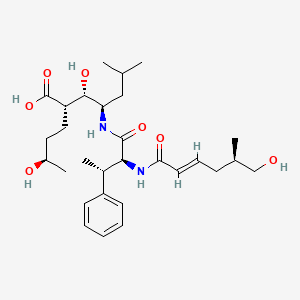
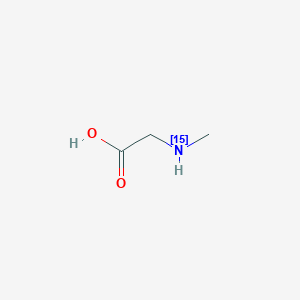
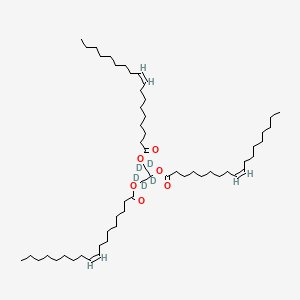

![3,5-dichloro-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B15143843.png)
